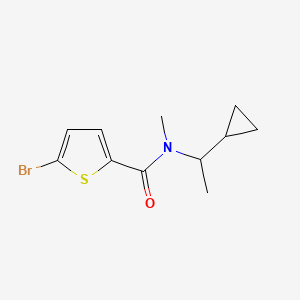
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide is a chemical compound that is widely used in scientific research. It belongs to the class of thiophene carboxamide compounds and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide involves the activation of the ATP-sensitive potassium (KATP) channel. This channel is found in various tissues, including pancreatic beta cells and vascular smooth muscle cells. Activation of the KATP channel leads to the hyperpolarization of the cell membrane, which results in the inhibition of calcium influx and subsequent inhibition of insulin secretion or vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide are mainly related to the activation of the KATP channel. It has been found to inhibit insulin secretion in pancreatic beta cells and cause vasodilation in vascular smooth muscle cells. Additionally, it has been found to have anti-inflammatory effects in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide in lab experiments is its specificity for the KATP channel. This allows researchers to study the effects of KATP channel activation or inhibition in a more targeted manner. However, one of the limitations of using this compound is its potential toxicity, especially at higher concentrations.
Zukünftige Richtungen
For research include investigating its anti-inflammatory effects, exploring its effects on other tissues and organs, and developing new drugs based on its structure.
Synthesemethoden
The synthesis method of 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide involves the reaction of 5-bromo-2-thiophenecarboxylic acid with cyclopropylmethylamine and N-methylmorpholine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in anhydrous dichloromethane at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide has been found to have various scientific research applications. It has been used as a tool compound to study the role of the ATP-sensitive potassium (KATP) channel in insulin secretion. It has also been used to study the effects of KATP channel openers on the cardiovascular system. Additionally, it has been used in the development of new drugs for the treatment of diabetes and cardiovascular diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-7(8-3-4-8)13(2)11(14)9-5-6-10(12)15-9/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFBKZSVOHFGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)
![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)







![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)